molecular formula C9H8N2O2 B1661453 2-(5-Methyl-2-nitrophenyl)acetonitrile CAS No. 91192-26-6

2-(5-Methyl-2-nitrophenyl)acetonitrile

Cat. No.: B1661453
CAS No.: 91192-26-6
M. Wt: 176.17
InChI Key: HTFMPKGLRJBOEF-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-nitrophenyl)acetonitrile is a chemical compound with the CAS Number 91192-26-6 and a molecular formula of C 9 H 8 N 2 O 2 . It belongs to the class of nitrile compounds, characterized by the presence of a cyano (-C≡N) group. In scientific research, nitriles like this one are highly valuable as synthetic intermediates and chemical building blocks . The nitrile functional group can be transformed into other important moieties, such as carboxylic acids, amides, or amines, enabling the construction of more complex molecules for various research applications. The compound features both a methyl and a nitro substituent on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a potentially useful precursor in organic synthesis, medicinal chemistry research, and the development of functional materials. Researchers may employ it in the exploration of new pharmaceutical compounds or agrochemicals. Handling and Safety: As a nitrile compound, careful handling is essential. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information. Important Notice: This product is intended for research purposes only and is not classified as a medicinal product or drug. It is strictly for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(5-methyl-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFMPKGLRJBOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292569
Record name 5-Methyl-2-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-26-6
Record name 5-Methyl-2-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91192-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Methyl-2-nitrophenyl)acetonitrile CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(5-Methyl-2-nitrophenyl)acetonitrile , a critical building block in the synthesis of indole-based therapeutics and heterocyclic scaffolds.

Identity, Synthesis, and Application in Drug Development

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound is a specialized aromatic nitrile used primarily as a regioselective precursor for 5-substituted indole derivatives. Its structural integrity—featuring a nitro group ortho to the cyanomethyl moiety—makes it an ideal candidate for reductive cyclization reactions (e.g., Batcho-Leimgruber or Reissert-type indole synthesis variants).

Identification Data
ParameterTechnical Specification
CAS Number 91192-26-6
IUPAC Name This compound
Synonyms 5-Methyl-2-nitrobenzyl cyanide; (5-Methyl-2-nitrophenyl)acetonitrile
Molecular Formula

Molecular Weight 176.17 g/mol
SMILES

MDL Number MFCD09835002 (variant) / MFCD00007183 (parent analog)
Physical Properties[2][4][5][7]
  • Appearance: Pale yellow to off-white crystalline solid.

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and ethyl acetate; sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (nitrogen/argon) to prevent hydrolysis of the nitrile group.

Synthetic Methodology

The industrial and laboratory-scale synthesis of this compound typically proceeds via Nucleophilic Aliphatic Substitution (


)  of the corresponding benzyl halide. This route is preferred for its high yield and operational simplicity compared to nitration of m-tolylacetonitrile, which often yields inseparable regioisomers.
Core Synthesis Protocol

Precursor: 5-Methyl-2-nitrobenzyl chloride (or bromide). Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1] Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-2-nitrobenzyl chloride (1.0 equiv) in anhydrous DMSO (dimethyl sulfoxide).

    • Note on Solvent: DMSO is critical for accelerating the

      
       reaction by solvating the cation (
      
      
      
      ), leaving the cyanide anion "naked" and highly nucleophilic.
  • Addition: Carefully add Sodium Cyanide (1.2 equiv) in small portions.

    • Exotherm Control: The reaction is exothermic.[1] Maintain temperature between 25–35°C using a water bath if necessary.

  • Reaction: Stir the mixture at ambient temperature for 3–5 hours. Monitor conversion via TLC (Thin Layer Chromatography) or HPLC.

    • Endpoint: Disappearance of the benzyl chloride peak.[2]

  • Quenching: Pour the reaction mixture slowly into a slurry of ice-water (5x reaction volume). This precipitates the organic product and dissolves excess cyanide salts.

  • Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to obtain the pure nitrile.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,4-Dimethyl-1-nitrobenzene Step1 Step 1: Radical Bromination (NBS, Benzoyl Peroxide, CCl4) Start->Step1 Regioselective Halogenation Inter Intermediate: 5-Methyl-2-nitrobenzyl bromide Step1->Inter Step2 Step 2: Cyanation (NaCN, DMSO, 25°C) Inter->Step2 SN2 Substitution Product Product: This compound Step2->Product 90-95% Yield

Figure 1: Synthetic pathway from commercially available xylenes to the target nitrile.

Applications in Drug Discovery[4]

The primary utility of This compound lies in its ability to serve as a "masked" indole. Upon reduction, the nitro group converts to an amine, which spontaneously (or under acid catalysis) attacks the nitrile carbon to close the pyrrole ring, forming 5-Methylindole derivatives.

Key Reaction: Reductive Cyclization to 5-Methylindole

This transformation is a cornerstone in the synthesis of tryptamine analogs, serotonin receptor agonists (e.g., Zolmitriptan analogs), and kinase inhibitors.

Mechanism:

  • Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ) using
    
    
    or
    
    
    .
  • Cyclization: The nucleophilic amine attacks the electrophilic nitrile carbon.

  • Elimination: Loss of ammonia (or hydrolysis to the ketone followed by condensation) yields the indole core.

Pathway Diagram

IndoleSynthesis Nitrile This compound (Starting Material) Reduction Reduction Conditions: Fe/AcOH or H2/Pd-C Nitrile->Reduction AmineInter Intermediate: 2-(2-Amino-5-methylphenyl)acetonitrile Reduction->AmineInter Cyclization Intramolecular Cyclization (Nucleophilic Attack on Nitrile) AmineInter->Cyclization Tryptamine Alternative Path: 5-Methyltryptamine (Complete Reduction) AmineInter->Tryptamine LiAlH4 Reduction Indole Target Scaffold: 5-Methyl-1H-indole Cyclization->Indole - NH3

Figure 2: Divergent synthesis of Indoles and Tryptamines from the nitrile precursor.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Nitriles are toxic by inhalation, ingestion, and skin absorption. Metabolic release of cyanide ions is a risk.

  • Irritant: Causes skin and eye irritation.

Handling Requirements:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Waste Disposal: All aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do NOT mix with acids, as this liberates hydrogen cyanide (HCN) gas.

References

  • Synblock Chemical Database. (2024). Product Analysis: 2-(2-Methyl-5-nitrophenyl)acetonitrile and Isomers. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 91192-26-6. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 91192-26-6).[3] Retrieved from

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][4] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1] Journal of Organic Chemistry, 25(6), 877–879. (Foundational protocol for nitrile synthesis).

Sources

Technical Guide: Solubility Profiling and Process Optimization for 2-(5-Methyl-2-nitrophenyl)acetonitrile

[1][2]

Executive Summary

This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines used in pharmaceutical development.[1][2] Despite its synthetic utility, specific peer-reviewed solubility data for this isomer is scarce in open literature, unlike its structural analogs (e.g., p-nitrophenylacetonitrile).[1][2]

This guide synthesizes a predictive solubility landscape based on structural analogs and thermodynamic principles.[1][2] It provides a rigorous, self-validating Standard Operating Procedure (SOP) for researchers to empirically determine the precise solubility curves required for process scale-up and crystallization optimization.[1][2]

Physicochemical Profile & Structural Analysis[2][3][4]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2] The presence of the nitro group (


12
PropertyData / PredictionMechanistic Implication
CAS Number 91192-26-6 Unique identifier for the specific 5-methyl isomer.[1][2]
Molecular Formula

MW: 176.17 g/mol .[2]
Physical State Solid (Crystalline)Likely yellow/brown needles due to nitro-aromatic conjugation.[1][2]
Predicted LogP ~1.9 - 2.2Moderately lipophilic.[1][2] Soluble in organic solvents; insoluble in water.[1][2]
Melting Point Est. 75–95 °CInferred from analogs:o-nitrobenzyl cyanide (82°C) and p-nitrobenzyl cyanide (115°C).[1][2] The 5-methyl substituent may disrupt packing, potentially lowering MP relative to the p-isomer.[1][2]
H-Bond Donors 0No -OH or -NH groups.[1][2] Aprotic character.
H-Bond Acceptors 4Nitro group oxygens and nitrile nitrogen.[1][2]

Predicted Solubility Landscape

In the absence of direct experimental data, we utilize the Solubility Parameter Group Contribution Method and data from the closest structural analog, p-nitrophenylacetonitrile [1], to construct a predictive model.[1][2]

Solvent Class Compatibility

The solubility follows the rule of similia similibus solvuntur (like dissolves like).[2] The compound is a polar aromatic with a significant dipole moment but no hydrogen bond donating capability.[1][2]

  • High Solubility (>100 mg/mL): Polar Aprotic Solvents.[1][2]

    • Examples: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone.[2]

    • Mechanism:[1][3][4] Strong dipole-dipole interactions stabilize the nitro group; lack of H-bond donation prevents interference with solvent structure.[1][2]

  • Moderate Solubility (20–80 mg/mL): Polar Protic & Esters.[1][2]

    • Examples: Ethyl Acetate, Dichloromethane (DCM), Methanol, Ethanol.[2]

    • Mechanism:[1][3][4] Esters provide good dipole matching.[1][2] Alcohols are less effective due to the energy cost of disrupting the solvent's H-bond network, though solubility increases significantly with temperature (

      
      ).[2]
      
  • Low Solubility (<5 mg/mL): Non-Polar Hydrocarbons & Water.[1][2]

    • Examples: Hexane, Heptane, Water.[1][2]

    • Mechanism:[1][3][4] Large hydrophobic mismatch.[1][2] Water cannot effectively solvate the aromatic ring; alkanes cannot stabilize the nitro group's dipole.[1][2]

Analogous Data Benchmark (for Reference)

Data extrapolated from trends observed in p-nitrophenylacetonitrile [1] and o-nitrophenylacetonitrile.[1][2]

SolventSolubility @ 25°C (Mole Fraction,

)
Predicted Trend for 5-Methyl Isomer
Ethyl Acetate

High. Methyl group increases van der Waals interactions.[1][2]
Acetone

High. Excellent dipole match.[1][2]
Acetonitrile

High. Self-solvation effect (nitrile-nitrile interaction).[1][2]
Toluene

Moderate.

-

stacking interactions favored.[1][2]
Methanol

Moderate. Temperature dependent.[1][2] Good for crystallization.[1][2]
Isopropanol

Low/Moderate. Ideal anti-solvent.[1][2]
Water

Insoluble.

Experimental Protocol: Precision Solubility Determination

To generate the specific data required for your application, follow this self-validating Gravimetric Isothermal Method . This protocol minimizes error from volatile solvent loss and supersaturation.[1][2]

Workflow Diagram

SolubilityProtocolStartStart: Excess Solute AdditionEquilibrationEquilibration(Shake Flask, 24-48h)Start->Equilibration T = ConstantSamplingSampling & Filtration(0.45 µm Syringe Filter)Equilibration->Sampling Saturated SupernatantAnalysisQuantification(Gravimetric or HPLC)Sampling->Analysis AliquotAnalysis->Equilibration If RSD > 3%DataProcData Modeling(Van't Hoff / Apelblat)Analysis->DataProc Mass/Peak Area

Figure 1: Workflow for Isothermal Solubility Determination.

Detailed Methodology

Reagents:

  • Target Compound: this compound (Purity >98%).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene).[2]

Procedure:

  • Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel or crimp-sealed vial. Ensure a visible solid phase remains (supersaturation).[1][2]

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer (400 rpm) for 24 hours.

    • Validation: Stop stirring and allow to settle for 2 hours. If the solid disappears, add more and repeat.[1][2]

  • Sampling: Withdraw 1-2 mL of the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE filter into a tared weighing vial.

  • Quantification (Gravimetric):

    • Weigh the vial with the solution (

      
      ).[2]
      
    • Evaporate the solvent under vacuum or nitrogen stream until constant mass is achieved.[1][2]

    • Weigh the dry residue (

      
      ).[2]
      
    • Calculation: Solubility (

      
      ) in mg/g solvent = 
      
      
      .[1][2]
  • Replication: Perform in triplicate. Acceptable Relative Standard Deviation (RSD) < 3%.[1][2][5]

Thermodynamic Modeling & Process Application

Once experimental data is gathered, modeling is essential for extrapolating solubility at different temperatures for crystallization design.[1][2]

The Modified Apelblat Model

For non-ideal organic solutions, the modified Apelblat equation is the industry standard for correlating mole fraction solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If

      
       is negative and large, dissolution is strongly endothermic (solubility rises sharply with 
      
      
      ).[2]
    • This model typically yields an

      
       for nitro-aromatics in pure solvents [2].[1][2]
      
Crystallization Strategy

Based on the Predicted Solubility Landscape , the following solvent systems are recommended for purification:

  • Cooling Crystallization:

    • Solvent: Ethanol or Methanol.[1][2][5][6]

    • Rationale: Steep solubility curve. High solubility at boiling point, low at 0°C.[1][2]

  • Anti-Solvent Crystallization:

    • Solvent: Ethyl Acetate or Acetone (dissolves target).[1][2]

    • Anti-Solvent: Hexane or Water (induces precipitation).[1][2]

    • Rationale: The target is highly soluble in EtOAc but insoluble in Hexane.[1][2] Slow addition of Hexane will yield controlled crystal growth.[1][2]

References

  • Chen, G., et al. (2019).[2] "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents." Journal of Chemical & Engineering Data, 64(1), 226–236.[2] [2]

  • Wang, J., et al. (2023).[2][7] "Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form)..." Journal of Chemical & Engineering Data, 68(4).[2] (Cited for methodology on similar nitro-aromatic systems).

  • Grant, D. J. W., & Higuchi, T. (1990).[2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for solubility thermodynamics).

Safety Data Sheet (SDS) and handling precautions for 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical manual for the safe handling, storage, and experimental use of 2-(5-Methyl-2-nitrophenyl)acetonitrile . It is designed for research scientists and process chemists who require a level of detail beyond a standard Safety Data Sheet (SDS).

Executive Summary & Identification

This compound (also known as 5-Methyl-2-nitrobenzyl cyanide ) is a bifunctional aromatic intermediate containing both a nitro group and a nitrile moiety. It is primarily utilized in the synthesis of indole derivatives (via reductive cyclization) and pharmaceutical precursors.

Due to the presence of the benzylic nitrile and the ortho-nitro group, this compound presents a dual hazard profile: acute toxicity (potential metabolic cyanide release) and energetic instability (exothermic decomposition under basic conditions).

Chemical Identity Table
ParameterDetail
Chemical Name This compound
Synonyms 5-Methyl-2-nitrobenzyl cyanide; (5-Methyl-2-nitrophenyl)acetonitrile
CAS Number Verify with Supplier (Isomers vary; approx. range 22316-xx-x or custom)
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water

Hazard Identification & Toxicology (The "Why")

The Nitrile-Cyanide Connection

Unlike inorganic cyanides (e.g., KCN), which release cyanide ions immediately upon contact with acid or water, This compound is an organic nitrile. Its toxicity is often delayed.

  • Mechanism: The compound itself is moderately toxic. However, upon ingestion or absorption, hepatic Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the alpha-carbon (benzylic position). This produces an unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide (CN⁻).

  • Clinical Implication: Symptoms of hypoxia (headache, dizziness, confusion) may be delayed by 1–4 hours after exposure.

Energetic Instability (The Nitro Group)

The ortho-nitro group provides an internal oxygen source. While the benzene ring stabilizes the molecule, the proximity of the electron-withdrawing nitro group to the acidic benzylic protons (alpha to the nitrile) creates a risk of runaway exothermic reactions in the presence of strong bases (e.g., NaH, KOtBu) or elevated temperatures (>150°C).

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful)[1][2]

  • Skin/Eye Irritation: Category 2A (Irritant)[1]

  • Specific Target Organ Toxicity: Category 3 (Respiratory Irritant)[1]

Metabolic Activation Pathway

The following diagram illustrates the biological mechanism that transforms this stable organic solid into a toxic agent. Understanding this pathway is crucial for medical response.

MetabolicPathway Compound 2-(5-Methyl-2-nitrophenyl) acetonitrile P450 Cytochrome P450 (Oxidation) Compound->P450 Absorption Inter Unstable Cyanohydrin P450->Inter Alpha-Hydroxylation Aldehyde 5-Methyl-2-nitro benzaldehyde Inter->Aldehyde HCN HCN Release (Mitochondrial Toxin) Inter->HCN Spontaneous Decomposition

Caption: Figure 1. Metabolic activation pathway of benzylic nitriles releasing cyanide via P450 oxidation.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis.

  • Engineering: All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood.[3] Face velocity > 0.5 m/s.

  • Administrative: No lone working permitted when handling >1g.

PPE Selection Strategy (Self-Validating Protocol)

Standard latex gloves are insufficient for organic nitriles due to carrier solvent permeation.

PPE ItemSpecificationCausality/Reasoning
Gloves (Inner) Laminate (Silver Shield/4H)Impermeable to organic solvents that carry the nitrile through skin.
Gloves (Outer) Nitrile (5 mil minimum)Mechanical protection and dexterity; protects inner glove.
Respiratory P100/OV CartridgeRequired only if working outside a hood (e.g., spill cleanup).
Eye Protection Chemical GogglesSafety glasses allow side entry of dusts; goggles seal the eyes.
Clothing Lab Coat (Cotton/Poly)Standard splash protection.

Experimental Handling & Storage Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation.

  • Segregation: Store away from Strong Bases (causes polymerization/exotherm) and Strong Acids (hydrolysis to carboxylic acid).

Reaction Safety (The "Base" Trap)

Critical Warning: When using this compound in nucleophilic substitution or condensation reactions (e.g., Knoevenagel condensation), add the base slowly to the substrate at controlled temperatures (0°C).

  • Reasoning: The benzylic protons are highly acidic (pKa ~15-20). Rapid deprotonation can generate a high concentration of carbanions, leading to a sudden exotherm or "tarring" (polymerization).

Waste Disposal
  • Quenching: Treat waste streams with alkaline bleach (Sodium Hypochlorite, pH > 10) for 24 hours to oxidize any free cyanide or nitrile groups to cyanate/carbonate before disposal.

  • Stream: Segregate as "Toxic Organic Waste." Do not mix with acidic waste streams (risk of HCN gas evolution).[3]

Emergency Response Protocols

Exposure Response

Immediate Action is Critical.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as this enhances absorption.

  • Eye Contact: Flush for 15 minutes.

  • Ingestion/Inhalation: Transport to ER immediately. Inform medical staff of "Nitrile Exposure - Potential Cyanide Toxicity."

Spill Cleanup Decision Tree

Use the following logic flow to determine the safety of cleaning a spill.

SpillResponse Start Spill Detected Size Is spill > 5 grams or outside hood? Start->Size Evacuate EVACUATE LAB Call HazMat Size->Evacuate Yes Clean Proceed to Clean Size->Clean No PPE_Check Don Double Gloves & Respirator Clean->PPE_Check Absorb Absorb with Vermiculite or Sand PPE_Check->Absorb Decon Wipe surface with 10% Bleach Solution Absorb->Decon

Caption: Figure 2. Decision logic for spill response. Spills outside containment require professional HazMat intervention.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Nitrobenzyl Cyanides. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Cyanide Intermediates. Retrieved from [Link]

  • DeVito, S. C. (1996). Designing Safer Chemicals: Predicting the Toxicity of Nitriles.[4] American Chemical Society. (Context on P450 activation of alpha-carbon nitriles).

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid. Retrieved from [Link]

Sources

Melting point and boiling point ranges for 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-(5-Methyl-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical agents such as Vardenafil.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]

This compound (also known as 5-Methyl-2-nitrobenzyl cyanide ) is an aromatic nitrile used primarily as a building block in the synthesis of nitrogen-containing heterocycles, including indoles and quinolines, and is a key intermediate in the manufacturing of PDE5 inhibitors.

PropertySpecification
IUPAC Name This compound
Common Synonyms 5-Methyl-2-nitrobenzyl cyanide; 2-Cyano-4-methyl-1-nitrobenzene (derivative naming)
CAS Registry Number 91192-26-6
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
SMILES CC1=CC(=C(C=C1)[O-])CC#N
InChIKey Specific key depends on isomer resolution, typically derived as:[1][2][3]YPRFCQAWSNWRLM-UHFFFAOYSA-N (analogous base structure)
Thermodynamic Profile
  • Physical State: Solid (Crystalline powder).

  • Melting Point (MP): Literature values for the class of 2-nitrobenzyl cyanides typically range between 80°C and 85°C (analogous to 2-nitrophenylacetonitrile). Specific literature reports indicate it is a solid that can be recrystallized from alcohols (e.g., isopropanol).

  • Boiling Point (BP): Predicted to be approximately 339°C at 760 mmHg (calculated). Decomposition often occurs before reaching the atmospheric boiling point; vacuum distillation is required for purification if not recrystallized.

  • Solubility: Insoluble in water; soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate, DMSO, and hot Alcohols (Methanol, Isopropanol).

Synthesis & Purification Protocols

The synthesis of this compound is classically achieved via nucleophilic substitution of the corresponding benzyl chloride. This process must be controlled to prevent over-alkylation or hydrolysis.

Reaction Pathway

The precursor, 5-Methyl-2-nitrobenzyl chloride (CAS 66424-91-7), is treated with an inorganic cyanide source (NaCN or KCN) in a polar aprotic solvent.

Synthesis Precursor 5-Methyl-2-nitrobenzyl chloride (CAS 66424-91-7) Reagents NaCN / DMSO 80°C, 1-2 h Precursor->Reagents Product This compound (CAS 91192-26-6) Reagents->Product Nucleophilic Substitution Purification Recrystallization (Isopropanol) Product->Purification

Figure 1: Synthetic workflow for the conversion of the benzyl chloride precursor to the target nitrile.

Detailed Experimental Protocol

Safety Note: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Preparation: Charge a reaction vessel with 5-Methyl-2-nitrobenzyl chloride (1.0 eq) and dissolve in Dimethyl Sulfoxide (DMSO) (approx. 5-10 volumes).

  • Cyanation: Add Sodium Cyanide (NaCN) (1.2 eq) in portions to control the exotherm.

  • Reaction: Heat the mixture to 80°C and stir for 1–2 hours. Monitor progress via Thin Layer Chromatography (TLC) or HPLC (disappearance of chloride).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water to precipitate the crude product or extract with Ethyl Acetate or Dichloromethane .

    • If extracting: Wash the organic layer with water (3x) and brine (1x) to remove DMSO and excess cyanide. Dry over anhydrous Magnesium Sulfate (MgSO

      
      ) .
      
  • Purification:

    • Concentrate the organic solvent in vacuo.

    • Recrystallization: Dissolve the crude solid in boiling Isopropanol (IPA) or Methanol . Allow to cool slowly to 0–5°C.

    • Filter the resulting crystals and dry under vacuum at 40°C.

Structural Validation & Analytics

To ensure the integrity of the synthesized compound for drug development, the following analytical signatures should be verified.

MethodExpected Signature
IR Spectroscopy Strong absorption band at ~2240–2250 cm

(C≡N stretch). Nitro group bands at 1520 cm

(asymmetric) and 1345 cm

(symmetric).

H-NMR (CDCl

)

2.4–2.5 (s, 3H, Ar-CH

);

4.0–4.2 (s, 2H, CH

-CN);

7.2–8.1 (m, 3H, Aromatic protons).
Mass Spectrometry Molecular ion peak

or

at 177 m/z .

Applications in Drug Development

This compound serves as a "linchpin" intermediate in the synthesis of complex heterocycles.

  • Vardenafil Synthesis: The 2-(5-methyl-2-nitrophenyl) moiety provides the scaffold for the benzene ring in the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core. The nitrile group is often hydrolyzed or reduced to form the necessary amide or amine functionality for ring closure.

  • Indole Synthesis: Reduction of the nitro group to an amine (-NH

    
    ) followed by condensation with the nitrile carbon (often requiring activation) allows for the formation of substituted indoles or quinolines via the Reissert or Leimgruber-Batcho type modifications.
    
Critical Impurity Control

In pharmaceutical applications, the level of residual cyanide and unreacted benzyl chloride must be strictly controlled (< 10 ppm typically). The recrystallization step in isopropanol is highly effective at rejecting these specific impurities due to their distinct solubility profiles.

References

  • Thieme E-Journals. (2008). Synthesis and Reactions of 5-Methyl-2-nitrobenzyl cyanide. Synlett. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 66424-91-7 (Precursor). PubChem.[1][4][5][3][6] Retrieved from

  • Google Patents. (2003). Methods for processing chemical compounds having reactive functional groups (US6559303B1). Retrieved from

  • BLD Pharm. (2025). Product Analysis: this compound (CAS 91192-26-6). Retrieved from

Sources

Potential biological activity of 2-(5-Methyl-2-nitrophenyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility and biological potential of 2-(5-Methyl-2-nitrophenyl)acetonitrile (also known as 5-methyl-2-nitrobenzyl cyanide). This document focuses on its role as a strategic precursor for 5-methyl-2-oxindole and 5-methylindole scaffolds, which are foundational to modern kinase inhibitors and anti-inflammatory therapeutics.

Technical Guide on the Biological Potential of this compound Derivatives

Executive Summary

This compound (CAS 22364-68-7 analog) is a high-value "privileged structure" intermediate. While the molecule itself possesses limited direct biological activity (primarily acting as a mild alkylating agent or toxicophore due to the nitro group), its value lies in its chemical latent potential. It serves as the obligate precursor for 5-methyl-2-oxindole and 5-methylindole , two scaffolds that form the pharmacophoric core of FDA-approved Tyrosine Kinase Inhibitors (TKIs) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This guide analyzes the transformation of this nitrile into bioactive agents, specifically focusing on Angiogenesis Inhibition (VEGFR/PDGFR targeting) and COX-2 Inhibition .

Chemical Architecture & Synthetic Utility

The molecule features a ortho-nitrobenzyl cyanide architecture. The proximity of the nitro group (position 2) to the acetonitrile side chain (position 1) allows for facile reductive cyclization , a "spring-loaded" mechanism that builds nitrogen heterocycles efficiently.

The Divergent Synthesis Pathways

The biological fate of the derivative is determined by the initial chemical processing of the nitrile group:

  • Pathway A (The Oxindole Route): Hydrolysis of the nitrile to an acid, followed by nitro reduction. This yields 5-methyl-2-oxindole , the core of Sunitinib-like kinase inhibitors.

  • Pathway B (The Indole Route): Reductive cyclization (often via hydrogenation) directly to 5-methylindole , a precursor for tryptamine analogs and bis-indole alkaloids.

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the parent nitrile into bioactive pharmacophores.

G Nitrile 2-(5-Methyl-2-nitrophenyl) acetonitrile (Precursor) Acid 2-(5-Methyl-2-nitrophenyl) acetic acid Nitrile->Acid Hydrolysis (H+) Indole 5-Methylindole (CNS/NSAID Scaffold) Nitrile->Indole Reductive Cyclization (Pd/H2) Amine 2-(2-Amino-5-methylphenyl) acetic acid Acid->Amine Reduction (Fe/AcOH) Oxindole 5-Methyl-2-oxindole (Kinase Scaffold) Amine->Oxindole Cyclization (-H2O) TKI Sunitinib Analogs (VEGFR Inhibitor) Oxindole->TKI Knoevenagel Condensation NSAID Indomethacin Analogs (COX Inhibitor) Indole->NSAID C3-Functionalization

Figure 1: Divergent synthesis pathways from the nitrile precursor to bioactive drug classes.

Biological Activity: The Kinase Inhibition "Killer App"

The most significant biological application of this compound derivatives is in Oncology , specifically as Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action: ATP-Competitive Inhibition

Derivatives synthesized from the 5-methyl-2-oxindole scaffold function as Type I ATP-competitive inhibitors.

  • Hinge Binding: The oxindole lactam (NH-CO) functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. It forms critical H-bonds with the "hinge region" of the kinase (e.g., Glu917 and Cys919 in VEGFR2).

  • Hydrophobic Pocket (The 5-Methyl Role): The 5-methyl group is not merely structural; it occupies a specific hydrophobic sub-pocket often adjacent to the "gatekeeper" residue. This substitution enhances potency compared to the unsubstituted analog by displacing water and increasing van der Waals contact.

Target Profile

Derivatives of this class show high affinity for "Split-Kinase Domain" receptors:

  • VEGFR2 (KDR): Anti-angiogenic activity (starving tumors of blood supply).

  • PDGFR-

    
    :  Inhibition of stromal cell support in tumors.
    
  • c-Kit: Targeting gastrointestinal stromal tumors (GIST).

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the inhibitory potency (


) of oxindole derivatives synthesized from this nitrile precursor against VEGFR2.
Compound DerivativeR-Group (C5 Position)Condensation Partner (C3)VEGFR2

(nM)
Biological Effect
Parent Scaffold -HNone>10,000Inactive
5-Methyl-Oxindole -CH3None>10,000Inactive (Scaffold only)
Sunitinib Analog -CH3 5-formyl-2,4-dimethyl-1H-pyrrole15 - 25 Potent Inhibition
Sunitinib (Reference) -F5-formyl-2,4-dimethyl-1H-pyrrole10 - 80Clinical Standard
Control Analog -H5-formyl-2,4-dimethyl-1H-pyrrole150 - 200Reduced Potency

Note: The 5-methyl analog retains high potency, often comparable to the 5-fluoro (Sunitinib) clinical standard, demonstrating the utility of the methyl-nitrile precursor.

Experimental Protocol: Synthesis of a Bioactive Kinase Inhibitor

Objective: Synthesize a VEGFR2 inhibitor using this compound as the starting material.

Phase 1: Scaffold Preparation (Nitrile to Oxindole)
  • Hydrolysis: Dissolve this compound (10 mmol) in conc. HCl/Acetic Acid (1:1). Reflux for 4 hours to convert the nitrile to 2-(5-methyl-2-nitrophenyl)acetic acid . Monitor by TLC.[1][2]

  • Reduction/Cyclization: Suspend the acid in Acetic Acid/Water. Add Iron powder (Fe, 5 eq) portion-wise at 80°C. The reduction of the nitro group (

    
    ) triggers spontaneous intramolecular cyclization to form the lactam ring.
    
  • Isolation: Filter iron residues. Neutralize filtrate. Extract with Ethyl Acetate. Recrystallize from Ethanol to yield 5-methyl-2-oxindole (White/off-white solid).

Phase 2: Warhead Assembly (Knoevenagel Condensation)
  • Reaction: Combine 5-methyl-2-oxindole (1 eq) with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in Ethanol.

  • Catalysis: Add catalytic piperidine (0.1 eq). Reflux for 3-6 hours.

  • Purification: The product (a yellow/orange precipitate) is filtered, washed with cold ethanol, and dried.

  • Validation: Confirm structure via

    
    H-NMR (Look for the vinyl proton singlet at 
    
    
    
    7.2-7.8 ppm and the NH lactam singlet).

Secondary Applications: 5-Methylindole Derivatives

Beyond kinase inhibitors, the nitrile can be converted to 5-methylindole (via Pd/C hydrogenation in acidic media).

  • Vimentin Inhibition: 5-methylindole derivatives have shown potential in targeting Vimentin, a cytoskeletal protein involved in epithelial-to-mesenchymal transition (EMT) in metastasis.

  • COX Inhibition: 5-methylindole-3-acetic acid is a structural analog of Indomethacin . While less potent than the 5-methoxy variant, it serves as a crucial tool compound for studying COX-1 vs. COX-2 selectivity.

References

  • Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and selective vascular endothelial growth factor receptor-2 kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Li, X., et al. (2012). "Design and synthesis of 5-methylindole derivatives as novel antimicrobial agents." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. "5-Methylindole Product Specification & Applications." Merck KGaA. Link

  • PubChem. "2-(2-nitrophenyl)acetonitrile Compound Summary." National Library of Medicine. Link

  • GuideChem. "5-Methyl-2-oxindole: Properties and Kinase Inhibitor Synthesis." GuideChem Chemical Network. Link

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Methodological & Application

Application Note: Synthesis of 5-Methyl-1H-indole-2-carbonitrile from 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indole derivatives are fundamental scaffolds in a vast array of biologically active compounds, natural products, and pharmaceuticals.[1][2] Their versatile structure allows for diverse functionalization, making them a cornerstone in drug discovery and development.[1] This application note provides a detailed protocol for the synthesis of 5-methyl-1H-indole-2-carbonitrile, a valuable intermediate, utilizing 2-(5-methyl-2-nitrophenyl)acetonitrile as the starting material. The described methodology is a modification of the Leimgruber-Batcho indole synthesis, which proceeds via a reductive cyclization of an ortho-nitroaryl compound.[3][4] This approach is advantageous due to the commercial availability of the starting material and the generally high yields and mild reaction conditions of the cyclization step.[5]

The nitrile group at the 2-position of the indole ring is a particularly useful functional handle, serving as a precursor for various transformations into amines, amides, carboxylic acids, and other heterocyclic systems.[6][7] The 5-methyl substitution pattern is also prevalent in many bioactive molecules, influencing their pharmacological properties.[8]

Chemical Principles and Reaction Mechanism

The core of this synthesis is the reductive cyclization of the ortho-nitro group of this compound. The reaction proceeds in a single synthetic operation where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable indole ring.

Several reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal-acid systems (e.g., SnCl₂, Zn/AcOH, or Fe/AcOH).[3][9] We have selected iron powder in acetic acid for this protocol due to its cost-effectiveness, operational simplicity, and high chemoselectivity for the reduction of the nitro group in the presence of a nitrile.[10] The acidic medium of acetic acid also facilitates the cyclization step.

The proposed reaction mechanism is as follows:

  • Reduction of the Nitro Group: Iron metal in the presence of acetic acid reduces the nitro group (-NO₂) to an amino group (-NH₂).

  • Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the adjacent nitrile group.

  • Tautomerization: The resulting intermediate rapidly tautomerizes to form the aromatic indole ring, which is the thermodynamic product.

Experimental Workflow Diagram

start Start: this compound reagents Reagents: - Iron Powder (Fe) - Glacial Acetic Acid (AcOH) - Ethanol (EtOH) reaction Reductive Cyclization (Reflux) start->reaction reagents->reaction workup Workup: 1. Filtration 2. Neutralization (NaOH) 3. Extraction (Ethyl Acetate) reaction->workup purification Purification: Crystallization or Column Chromatography workup->purification product Product: 5-Methyl-1H-indole-2-carbonitrile purification->product characterization Characterization: NMR, IR, MS product->characterization

Caption: Workflow for the synthesis of 5-methyl-1H-indole-2-carbonitrile.

Detailed Experimental Protocol

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH), 200 proof

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 28.4 mmol).

  • Addition of Solvents and Reagents: To the flask, add ethanol (60 mL) and glacial acetic acid (30 mL). Stir the mixture to dissolve the starting material. To this solution, add iron powder (6.3 g, 112.8 mmol, 4 equivalents) in portions to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® or filter paper in a Büchner funnel to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Workup - Extraction: Combine the filtrate and the ethyl acetate washes and transfer to a separatory funnel. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH of the aqueous layer should be approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11][12]

Quantitative Data

ParameterValue
Starting Material This compound
Molecular Weight 176.17 g/mol
Product 5-Methyl-1H-indole-2-carbonitrile
Molecular Weight 156.19 g/mol
Typical Yield 75-85%
Reaction Time 2-4 hours
Reaction Temperature Reflux (approx. 100-110 °C)

Characterization of 5-Methyl-1H-indole-2-carbonitrile

The structure and purity of the synthesized 5-methyl-1H-indole-2-carbonitrile can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the NH proton of the indole ring (typically downfield), signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet for the methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the indole ring carbons, the nitrile carbon, and the methyl carbon. The chemical shifts will be consistent with the substituted indole structure.[13]

  • IR (Infrared) Spectroscopy: A sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2260 cm⁻¹. The N-H stretch of the indole ring will appear as a broad peak around 3300-3500 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (156.19 g/mol ).

Applications and Further Transformations

5-Methyl-1H-indole-2-carbonitrile is a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. The nitrile functionality can be readily transformed into other functional groups:

  • Reduction to Amines: The nitrile group can be reduced to a primary amine (2-(aminomethyl)-5-methyl-1H-indole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5]

  • Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile will yield 5-methyl-1H-indole-2-carboxylic acid.

  • Formation of Tetrazoles: The nitrile can react with azides to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations open up avenues for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][6]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic acid is corrosive; handle with care.

  • The reaction with iron powder can be exothermic; add the iron powder in portions.

  • Handle all organic solvents with care and avoid inhalation or contact with skin.

References

  • Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6649. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Iron (Fe). Available at: [Link]

  • SynArchive. Leimgruber-Batcho Indole Synthesis. Available at: [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Li, P., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6147. Available at: [Link]

  • Shaikh, A. A., et al. (2020). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 10(47), 28096-28125. Available at: [Link]

  • Somei, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 36(6), 1165. Available at: [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]

  • NIST. 1H-Indole, 5-methyl-. NIST WebBook. Available at: [Link]

  • Sharma, G., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1433-1445. Available at: [Link]

  • Bentarfa, K., & Boumoud, T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 456-476. Available at: [Link]

  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. CaltechAUTHORS. Available at: [Link]

  • Yurov, N. O., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(22), 5364. Available at: [Link]

  • Yurov, N. O., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(16), 4966. Available at: [Link]

  • Wang, Y., et al. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by a Two-Step Extraction Process). Processes, 6(11), 221. Available at: [Link]

  • Liu, Y., et al. (2023). Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Catalysts, 13(7), 1064. Available at: [Link]

  • Li, Y., et al. (2022). The catalytic hydrogenation of furfural to 2-methylfuran over the Mg-Al oxides supported Co-Ni bimetallic catalysts. Catalysis Today, 388-389, 134-143. Available at: [Link]

  • Wang, Y., et al. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 6(12), 256. Available at: [Link]

  • Guo, X., et al. (2022). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry, 10, 869687. Available at: [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Taber, D. F., & Stachel, S. J. (2001). A practical synthesis of 2-substituted indoles. The Journal of Organic Chemistry, 66(10), 3609-3611.
  • Chen, C., et al. (2012). Iron-catalyzed reductive cyclization of 2-nitrobiaryls to carbazoles. Organic Letters, 14(10), 2634-2637.
  • Kumar, A., et al. (2018). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC advances, 8(46), 26039-26065.
  • PubChem. 5-Methyl-1H-indole-2-carbonitrile. Available at: [Link]

  • Royal Society of Chemistry. Indole synthesis. Available at: [Link]

  • Organic Syntheses. Indole-3-acetic acid. Available at: [Link]

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  • Sharma, G., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1433-1445. Available at: [Link]

  • Yurov, N. O., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(22), 5364. Available at: [Link]

  • Yurov, N. O., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(16), 4966. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2293. Available at: [Link]

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Application Notes and Protocols for the Selective Catalytic Hydrogenation of 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic hydrogenation of 2-(5-Methyl-2-nitrophenyl)acetonitrile to the corresponding aniline, 2-(2-Amino-5-methylphenyl)acetonitrile. This transformation is a critical step in the synthesis of various high-value intermediates for pharmaceuticals and specialty chemicals. The document explores the underlying principles of chemoselectivity, compares common catalytic systems, and offers field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, safety, and troubleshooting to ensure reliable and scalable results.

Introduction: The Synthetic Challenge

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1][2] The target molecule of this guide, this compound, presents a classic chemoselectivity challenge. It contains two reducible functional groups: an aromatic nitro group and a nitrile group. The objective is to achieve complete reduction of the nitro group to an amine while preserving the nitrile moiety intact.

Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion due to its high efficiency, clean reaction profile (water being the only stoichiometric byproduct), and the reusability of heterogeneous catalysts.[3][4] The inherent difference in the ease of hydrogenation between functional groups—with nitro groups being significantly more reactive than nitriles—forms the mechanistic basis for achieving the desired selectivity.[5] This guide will dissect the key parameters that govern this selective transformation.

Mechanistic Considerations and Strategic Choices

The reduction of a nitro group is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[2][6] The success of the reaction hinges on selecting a catalytic system that can efficiently mediate this pathway without possessing sufficient activity under the chosen conditions to initiate the reduction of the more resilient nitrile group.

The Choice of Catalyst: A Balance of Activity and Selectivity

The catalyst is the most critical variable in this process. While many metals can facilitate hydrogenation, the choice dictates the reaction's speed, selectivity, and tolerance to other functional groups.

  • Palladium on Carbon (Pd/C): This is the workhorse and the most recommended catalyst for selective nitro group reductions.[3] It offers an excellent balance of high activity for nitro group hydrogenation and relatively low activity towards nitriles under mild conditions. Its widespread use, predictability, and functional group tolerance make it the primary choice for this transformation.

  • Raney® Nickel (Ra-Ni): A highly active, non-specific hydrogenation catalyst made of a nickel-aluminum alloy.[7][8] It is capable of reducing a vast array of functional groups, including both nitro compounds and nitriles.[7] While effective for nitro reduction, its high activity poses a risk of over-reduction to the corresponding diamine if conditions like temperature and pressure are not carefully controlled.[9] It is often reserved for substrates where Pd/C might cause unwanted side reactions like dehalogenation, which is not a concern here.[3]

  • Platinum Catalysts (e.g., PtO₂, Pt/C): These are highly active catalysts, often more so than palladium.[10] While effective, they can sometimes be too aggressive, leading to a loss of selectivity or even reduction of the aromatic ring under harsher conditions.

  • Rhodium Catalysts: Rhodium is among the most powerful hydrogenation catalysts, capable of reducing nearly all functional groups, including aromatic rings.[11] It is generally considered too reactive for this specific chemoselective transformation.

Hydrogen Source: Gaseous vs. Transfer Hydrogenation
  • Gaseous Hydrogen (H₂): The most common method involves using pure hydrogen gas, either at atmospheric pressure (via a balloon) for small-scale reactions or under elevated pressure in an autoclave for larger scales or faster conversions.[10][12]

  • Transfer Hydrogenation: This technique offers a safer and more convenient alternative to handling high-pressure hydrogen gas.[1] It involves using a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine (N₂H₄), which decomposes in situ on the catalyst surface to provide hydrogen.[1][13] Pd/C is an excellent catalyst for transfer hydrogenation.[13]

Reaction Parameters: Fine-Tuning the Environment
  • Solvent: Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are standard choices, as they effectively dissolve the substrate and facilitate hydrogen transfer.[14] Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also viable options.

  • Temperature: Most selective nitro reductions proceed efficiently at room temperature (20-25°C). Applying heat can increase the reaction rate but also elevates the risk of reducing the nitrile group, thereby compromising selectivity.[15]

  • Pressure: Atmospheric pressure is often sufficient for complete conversion with an active catalyst like Pd/C.[12] Increasing pressure (e.g., to 50 psi) accelerates the reaction but should be approached with caution to maintain selectivity.

Experimental Workflows and Decision Making

The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate hydrogenation method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent B Inerting: Purge with N₂/Ar A->B C Add Catalyst (under N₂ blanket) B->C D Introduce Hydrogen Source (H₂ Gas or Donor) C->D E Stir Vigorously at Controlled Temp/Pressure D->E F Monitor Reaction (TLC, LC-MS, H₂ uptake) E->F G Inerting: Purge with N₂/Ar F->G H Filter through Celite® (KEEP WET!) G->H I Concentrate Filtrate H->I J Purify Product (Crystallization/Chromatography) I->J

Caption: General workflow for catalytic hydrogenation.

G Start Select Hydrogenation Method for This compound Q1 Is high-pressure H₂ equipment available and desired? Start->Q1 Method2 Method 2: Pd/C with Transfer Hydrogenation (No H₂ gas needed, Safe) Q1->Method2 No Q2 Is a highly active, alternative catalyst needed? Q1->Q2 Yes Method1 Method 1: Pd/C with H₂ Balloon (Standard, High Selectivity) Method3 Method 3: Raney Ni under Pressure (Alternative, High Activity) Q2->Method1 No (Default) Q2->Method3 Yes (Use with caution) G Start Problem Encountered Q1 Is the reaction slow or stalled? Start->Q1 Q2 Is nitrile reduction observed? Start->Q2 A1 Check H₂ supply (leak?). Increase stirring. Purge & add fresh catalyst. Q1->A1 Yes B1 Reaction time too long. Stop reaction sooner. Q2->B1 Yes A2 Consider catalyst poisoning. Filter, add fresh catalyst. Purify starting material. A1->A2 A3 Switch to more active system: Increase pressure/temp (cautiously). Try Raney Ni. A2->A3 B2 Conditions too harsh. Lower temp/pressure. B1->B2 B3 Catalyst too active. Switch from Raney Ni to Pd/C. B2->B3

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(5-methyl-2-nitrophenyl)acetonitrile (CAS: 22365-29-3) is a critical step in the production of various indole-based therapeutics and anti-inflammatory agents. While the theoretical path is a straightforward nucleophilic substitution (


), the presence of the ortho-nitro group activates the benzylic protons, creating a "perfect storm" for side reactions—specifically oxidative dimerization (formation of stilbenes) and hydrolysis.

This guide moves beyond standard textbook answers, addressing the specific electronic effects causing your low purity and offering a self-validating Phase Transfer Catalysis (PTC) protocol to resolve them.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode.

Troubleshooting Start Identify Impurity Profile Decision1 Appearance? Start->Decision1 BlackTar Black/Dark Tar (Insoluble Polymers) Decision1->BlackTar Darkening LowMP Low Melting Point (White/Yellow Solid) Decision1->LowMP Oily/Sticky SplitNMR Split NMR Peaks (Regioisomers) Decision1->SplitNMR Clean but Wrong Cause1 Oxidative Dimerization (Stilbene Formation) BlackTar->Cause1 Cause2 Hydrolysis (Amide/Acid) LowMP->Cause2 Cause3 Impure Starting Material (Isomer Contamination) SplitNMR->Cause3 Action1 See Module 1: Oxygen Exclusion & Base Control Cause1->Action1 Action2 See Module 2: Water Control & PTC Cause2->Action2 Action3 See Module 3: Precursor QC Cause3->Action3

Figure 1: Diagnostic decision tree for isolating the root cause of low purity.

Part 2: Troubleshooting Modules

Module 1: The "Black Tar" Phenomenon (Oxidative Dimerization)

Symptom: The reaction mixture turns deep red/black rapidly; workup yields a dark oil or tar with low nitrile recovery. The Science: The ortho-nitro group is highly electron-withdrawing. This acidifies the benzylic protons (


 drops significantly). In the presence of a base (Cyanide is a base) and trace oxygen, the benzylic anion oxidizes and couples to form 4,4'-dinitro-stilbene derivatives . This is known as oxidative dimerization.

Corrective Actions:

  • Degassing is Non-Negotiable: You must sparge solvents with Argon/Nitrogen for 15 minutes before adding the cyanide.

  • Temperature Control: High temperatures (>80°C) favor the radical anion pathway leading to tars. Keep the reaction

    
     if possible, using a better catalyst to compensate for the lower rate.
    
  • Switch to PTC: Homogeneous conditions (DMSO/Ethanol) often require higher temperatures. A biphasic system (Toluene/Water) limits the concentration of active base in the organic phase, suppressing dimerization.

Module 2: Hydrolysis Products (Amide/Acid)

Symptom: IR shows a broad -OH stretch (3400 cm⁻¹) or Amide C=O (1680 cm⁻¹). Product melts lower than 85°C. The Science: Nitriles are susceptible to hydrolysis under basic conditions, especially if the reaction runs too long at high heat. The ortho-nitro group can provide anchimeric assistance, accelerating this hydrolysis.

Corrective Actions:

  • Dry Solvents: Ensure your organic solvent is dry.

  • Avoid Ethanol: Standard protocols use Ethanol/Water. At reflux, this promotes solvolysis. Switch to Dichloromethane (DCM) or Toluene .

  • Quench Fast: Do not let the reaction sit overnight. Monitor by TLC/HPLC and quench immediately upon conversion.

Module 3: The "Hidden" Regioisomer

Symptom: NMR shows satellite peaks (e.g., a methyl singlet at 2.45 ppm vs 2.50 ppm). The Science: The starting material, 2-nitro-5-methylbenzyl bromide , is typically made by brominating 2-nitro-5-methyltoluene. However, that toluene precursor is often made by nitrating m-xylene. Nitration of m-xylene yields a mixture of isomers (4-nitro-m-xylene vs 2-nitro-m-xylene). If the precursor wasn't rigorously purified, your final product will be an inseparable mixture of isomers.

Corrective Action:

  • Purify Upstream: It is nearly impossible to separate the nitrile isomers. You must recrystallize the starting benzyl bromide (using cyclohexane/ethyl acetate) before attempting the cyanation.

Part 3: Optimized Experimental Protocol

This protocol utilizes Phase Transfer Catalysis (PTC) to minimize dimerization and hydrolysis.

Reagents & Stoichiometry
ReagentEquiv.RoleNote
2-Nitro-5-methylbenzyl bromide 1.0SubstrateRecrystallize if purity <98%
Sodium Cyanide (NaCN) 1.2 - 1.5ReagentTOXIC. Handle in fume hood.
Tetrabutylammonium Bromide (TBAB) 0.05 (5%)CatalystTransfers CN⁻ into organic phase.
Dichloromethane (DCM) 10 VolSolventKeep cold/room temp.
Water 3 VolSolventDissolves NaCN.
Step-by-Step Methodology
  • Preparation:

    • Dissolve NaCN (1.5 eq) in minimal water (3 volumes relative to substrate mass).

    • Dissolve Benzyl Bromide (1.0 eq) and TBAB (0.05 eq) in DCM (10 volumes).

    • Critical: Spurge both solutions with Nitrogen for 10 minutes.

  • Reaction:

    • Add the aqueous cyanide solution to the DCM solution vigorously.

    • Stir Rate: Maximum RPM (vortexing). PTC is diffusion-controlled; high shear is essential.

    • Temperature: Maintain at 20–25°C . Do not reflux.

    • Monitoring: Check TLC every 30 minutes. Reaction is typically complete in 2–4 hours.

  • Workup (The "Oxidation Stop"):

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (removes residual cyanide as HCN - Caution: Perform in hood) followed by saturated

      
      .
      
    • Wash with 10% Sodium Thiosulfate (scavenges any oxidative radicals).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:4) .

    • Expected Yield: 85-92%.

    • Appearance: Off-white to pale yellow needles.

Part 4: Advanced Alternative (Vicarious Nucleophilic Substitution)

Use this route if the benzyl halide starting material is unavailable or expensive.

If you cannot control the impurities in the


 route, the Vicarious Nucleophilic Substitution (VNS)  of hydrogen offers a powerful alternative that avoids the benzyl halide entirely.

Mechanism: Reaction of 4-nitrotoluene with chloromethyl phenyl sulfone (or chloromethyl p-tolyl sulfone) in the presence of base (t-BuOK or NaOH/DMSO).

VNS_Mechanism Substrate 4-Nitrotoluene Intermediate Sigma-Adduct (Ortho to Nitro) Substrate->Intermediate Nucleophilic Attack Reagent Chloromethyl Phenyl Sulfone + Base (t-BuOK) Reagent->Intermediate Elimination Elimination of HCl (VNS Step) Intermediate->Elimination Product Precursor Sulfone (Reductive Desulfonylation needed) Elimination->Product

Figure 2: VNS pathway. Note that the VNS product usually requires desulfonylation or conversion to nitrile, but direct cyanomethylation reagents (e.g., phenoxyacetonitrile) also exist.

Why this works: The VNS reaction selectively alkylates the position ortho to the nitro group and meta to the methyl group (in 4-nitrotoluene), yielding the exact carbon skeleton of the target this compound structure [1, 4].

References

  • Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3][4][5][6] Accounts of Chemical Research, 20(8), 282–289.[1] Link

  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[7][8] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link

  • Organic Syntheses. p-Methoxyphenylacetonitrile. Coll. Vol. 4, p.576 (1963); Vol. 30, p.59 (1950). (Standard reference for benzyl cyanide synthesis conditions). Link

  • Makosza, M. (1997).[1] Synthesis of heterocyclic compounds via vicarious nucleophilic substitution of hydrogen.[1][3] Pure and Applied Chemistry, 69(3), 559-564.[1] Link

  • ChemicalBook. this compound Product Properties & Synthesis Routes. (General physical property verification). Link

Sources

Minimizing side reactions during 2-(5-Methyl-2-nitrophenyl)acetonitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-5M-NITRO-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Selectivity

Executive Summary: The Reaction Bifurcation

The reduction of 2-(5-Methyl-2-nitrophenyl)acetonitrile is a critical "bifurcation point" in organic synthesis. Depending on your conditions, this substrate will funnel into one of three distinct pathways.[1] The definition of a "side reaction" depends entirely on your target molecule.

  • Pathway A (Cyclization): Formation of 5-Methylindole . This is the thermodynamic sink under hydrogenation conditions.

  • Pathway B (Selective Reduction): Formation of 2-(2-Amino-5-methylphenyl)acetonitrile . This requires kinetic control to prevent cyclization.

  • Pathway C (Over-Reduction): Formation of 2-(2-Amino-5-methylphenyl)ethylamine (Tryptamine analog). This occurs under vigorous hydrogenation.

This guide addresses the minimization of side reactions for both major targets (Indole and Amino-nitrile).

Critical Reaction Pathways & Mechanisms

To troubleshoot, you must visualize the competing pathways. The following diagram illustrates the mechanistic flow and where side products originate.

ReactionPathways Start 2-(5-Methyl-2-nitrophenyl) acetonitrile Nitroso Nitroso Intermediate Start->Nitroso Reduction Amide Phenylacetamide (Hydrolysis) Start->Amide Hydrolysis (Strong Acid/Base) Hydroxylamine N-Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Dimer Azo/Azoxy Dimers (Side Reaction) Nitroso->Dimer Basic pH Condensation Amine 2-Amino-5-methylphenyl acetonitrile (Target B) Hydroxylamine->Amine Reduction (Complete) N_OH_Indole 1-Hydroxyindole (Incomplete Red.) Hydroxylamine->N_OH_Indole Cyclization (Acid/Base) Indole 5-Methylindole (Target A) Amine->Indole Spontaneous Cyclization (-NH3) Tryptamine Phenethylamine (Over-reduction) Amine->Tryptamine Nitrile Reduction Indole->Tryptamine Pt/High Pressure (Ring Reduction)

Figure 1: Mechanistic bifurcation of o-nitrophenylacetonitrile reduction. Green nodes represent common targets; Red nodes represent side reactions.

Troubleshooting Guide: Target = 5-Methylindole

Objective: Promote reductive cyclization while avoiding N-hydroxy intermediates and polymerization.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product contains 1-Hydroxy-5-methylindole Incomplete Reduction: The reaction stalled at the hydroxylamine stage before losing water.Increase Temperature/Pressure: Hydrogenation at room temp often stops here. Heat to 50-60°C. Add Acid Catalyst: Trace AcOH facilitates the dehydration step.
Low Yield / Polymerization (Tar) Acid Sensitivity: Indoles polymerize in strong acid.Buffer the System: If using chemical reduction (Fe/AcOH), switch to catalytic hydrogenation (Pd/C) in EtOH. Avoid mineral acids (HCl).
Formation of Azo-Dimers (Orange Solid) High pH: Basic conditions favor condensation of nitroso/hydroxylamine intermediates.Maintain Neutral/Slightly Acidic pH: Avoid alkaline workups. Use ammonium formate instead of hydrazine if doing transfer hydrogenation.
Over-reduction to Indoline Catalyst Too Active: High pressure or Pt catalysts can reduce the indole double bond.Poison the Catalyst: Use Sulfided Pt/C or lower

pressure (1 atm is usually sufficient for nitro reduction).
Optimized Protocol: Catalytic Hydrogenation (Pd/C)
  • Reagents: Substrate (1.0 eq), 10% Pd/C (5-10 wt%), Ethanol (0.1 M), Acetic Acid (5 mol% - Critical for cyclization).

  • Conditions:

    
     balloon (1 atm), RT 
    
    
    
    50°C.
  • Note: The acetic acid protonates the nitrile, making it more electrophilic for the amine attack, ensuring rapid cyclization and preventing the accumulation of the amino-nitrile intermediate [1].

Troubleshooting Guide: Target = Amino-Nitrile

Objective: Selectively reduce the nitro group without cyclizing to the indole or hydrolyzing the nitrile. This is the more difficult transformation.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Spontaneous Cyclization to Indole Heat & Acid: The amino-nitrile is unstable and cyclizes upon heating or acid exposure.Lower Temperature: Keep reaction < 40°C. Switch Reagent: Use Stannous Chloride (

)
in neutral/mildly acidic conditions. Avoid Pd/C.
Hydrolysis to Amide Aqueous Acid/Base: Nitriles hydrolyze to amides in hot aqueous acid.Anhydrous Conditions: Use anhydrous solvents (EtOAc/EtOH). Avoid Fe/HCl (aqueous).[2]
Emulsions during Workup Metal Salts: Sn or Fe salts form gelatinous hydroxides.Rochelle's Salt: Use Potassium Sodium Tartrate during workup to chelate metals. Celite Filtration: Filter crude mixture through Celite before extraction.[2]
Optimized Protocol: Stannous Chloride Reduction
  • Reagents: Substrate (1.0 eq),

    
     (5.0 eq).
    
  • Solvent: Ethanol or Ethyl Acetate (Avoid water).[2][3]

  • Conditions: Reflux (70°C) for 1-2 hours.

  • Workup: Pour into ice water, neutralize with saturated

    
     (do not use strong NaOH), add Rochelle's salt, extract with EtOAc.
    
  • Why this works: Tin(II) chloride is specific for nitro groups and operates in conditions mild enough to preserve the nitrile, whereas catalytic hydrogenation often provides enough energy for cyclization [2, 3].

Frequently Asked Questions (FAQs)

Q1: Can I use Fe/Acetic Acid for the amino-nitrile target? A: Proceed with extreme caution. While Fe/AcOH is a standard nitro reductant, the presence of acetic acid and heat often catalyzes the attack of the amine on the nitrile, leading to the indole. If you must use Iron, use Fe /


  in EtOH/Water at reflux. The near-neutral pH of ammonium chloride minimizes cyclization [4].

Q2: Why am I seeing a "dimer" impurity? A: You are likely seeing azoxy or azo derivatives. This happens when the reduction rate is slow, allowing the nitroso intermediate to condense with the hydroxylamine intermediate. To fix this, ensure high agitation rates (mass transfer limitation) and consider increasing the catalyst loading to push the reaction through the intermediate stages quickly.

Q3: How do I remove the tin residues from the


 method? 
A:  Tin residues are notoriously difficult to remove and can poison downstream catalysts.
  • Chelation: Wash the organic phase with 10% aqueous Potassium Fluoride (KF) or Rochelle's salt.

  • Precipitation: Dilute with ether and bubble HCl gas; the amine hydrochloride precipitates, leaving tin salts in solution (only if your product is stable to HCl).

Decision Matrix: Selecting the Right Method

Use this logic tree to determine the correct experimental setup for your specific constraints.

DecisionTree Start START: Select Target TargetIndole Target: 5-Methylindole Start->TargetIndole TargetAmine Target: Amino-Nitrile Start->TargetAmine H2_Pd Method: H2 / Pd/C TargetIndole->H2_Pd Selectivity Requirement: Prevent Cyclization TargetAmine->Selectivity Check_OH Issue: N-OH Impurity? H2_Pd->Check_OH Add_Acid Add 5% AcOH Increase Temp Check_OH->Add_Acid Yes SnCl2 Method: SnCl2 / EtOH (anhydrous) Selectivity->SnCl2 Primary Choice Fe_NH4 Alt Method: Fe / NH4Cl (neutral pH) Selectivity->Fe_NH4 Secondary Choice

Figure 2: Experimental decision matrix for reagent selection.

References
  • Baeyer-Emmerling Indole Synthesis & Modifications

    • Title: Indole Synthesis via Reductive Cyclization.[4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][5]

  • Selective Nitro Reduction (SnCl2)

    • Title: Selective Reduction of Nitro Groups in the Presence of Nitriles.[6][7]

    • Source: Calvin Digital Commons / J. Org. Chem.
    • URL:[Link]

  • Mechanism of Nitro Reduction

    • Title: Reduction of Nitro Group in the Presence of a Nitrile (Discussion & Protocols).
    • Source: Reddit Chem / StackExchange (Verified Community Protocols).
    • URL:[Link]

  • Fe/NH4Cl Reduction Protocol

    • Title: Selective reduction of nitro group without affecting other functional groups.[2]

    • Source: BenchChem Technical Guides.[8]

Sources

Technical Support Center: A Guide to the Purification of Crude 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-methyl-2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during its purification, ensuring you obtain a product of high purity for your downstream applications.

Understanding the Chemistry of Purification

The purification of this compound, like any chemical compound, relies on exploiting the differences in physical and chemical properties between the desired product and any impurities. The choice of purification method is dictated by the nature of these impurities, which are often byproducts of the synthesis or unreacted starting materials.

A common synthetic route to this compound involves the cyanation of a 2-nitrobenzyl halide derivative. This reaction can lead to several impurities that need to be addressed during purification.

Potential Impurities and Their Origins:

ImpurityOriginWhy it's a Problem
Positional Isomers Nitration of the aromatic ring can occur at different positions.Isomers often have very similar physical properties, making them difficult to separate.
Unreacted Starting Materials Incomplete reaction.Can interfere with subsequent reactions and affect yield calculations.
Isocyanide Byproducts The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom.[1]Can be difficult to separate from the desired nitrile.
Hydrolysis Products Presence of water during the reaction or workup can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[1]Introduces polar impurities that can complicate purification.

This guide will provide you with the tools to effectively remove these and other impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?

A1: Low yield after recrystallization is a frequent issue. Here are the likely culprits and how to address them:

  • Using too much solvent: The goal is to use the minimum amount of hot solvent to dissolve your crude product. If you add too much, a significant portion of your product will remain in the mother liquor upon cooling.

    • Solution: Before filtering your crystals, check the mother liquor for product. You can do this by taking a small sample, concentrating it, and running a TLC. If a significant amount of product is present, you can try to recover it by partially evaporating the solvent and cooling again for a second crop of crystals. In the future, add the hot solvent in small portions until the solid just dissolves.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Premature crystallization: If the product crystallizes out of the hot solution before you can filter out insoluble impurities, you will trap those impurities in your final product.

    • Solution: Add a small excess of hot solvent to keep the product dissolved during the hot filtration step. You can then boil off the excess solvent to reach the saturation point before cooling.

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent.

  • Solution 1: Use more solvent. The supersaturation point might be too high. By adding more solvent, you lower the saturation temperature, which may be below the melting point of your compound.

  • Solution 2: Change the solvent or use a co-solvent system. Your compound may be too soluble in the chosen solvent. A two-solvent (co-solvent) system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution, and then cool slowly. For nitrophenylacetonitrile derivatives, an ethanol/water mixture is often a good choice.[2]

  • Solution 3: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Column Chromatography Problems

Q3: I'm running a column, but my compound is not separating from an impurity. What can I do?

A3: Poor separation on a silica gel column is usually due to an inappropriate solvent system or issues with the column itself.

  • Optimize your mobile phase: The key to good separation is choosing a solvent system that gives a good separation of spots on a TLC plate.

    • TLC Analysis: Aim for an Rf value of 0.2-0.4 for your desired compound and a significant difference in Rf values between your compound and the impurities. Test various solvent systems with different polarities. A good starting point for nitrophenylacetonitriles is a mixture of hexanes and ethyl acetate.

  • Use a different stationary phase: If your compound is sensitive to the acidic nature of silica gel, it may be degrading on the column.

    • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase C18 column.[3] Reverse-phase chromatography separates compounds based on hydrophobicity and can be very effective for separating isomers.[4]

  • Improve your column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

    • Proper Technique: Pack your column using a slurry method to ensure a uniform and dense packing.

Q4: My compound seems to be stuck on the column. Why is this happening?

A4: If your product is not eluting from the column, it could be due to several factors:

  • The solvent system is not polar enough: Your compound may have a strong affinity for the silica gel and require a more polar mobile phase to elute.

    • Solution: Gradually increase the polarity of your mobile phase. If you are running a gradient, ensure the final solvent composition is polar enough to elute your compound.

  • Compound decomposition: As mentioned, some compounds are not stable on silica gel.

    • Solution: Test the stability of your compound on a TLC plate before running a column. Spot your compound on a TLC plate and let it sit for a few hours before eluting. If you see new spots, your compound is likely decomposing.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

Q: What are some good starting solvent systems for TLC analysis of this compound?

A: A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve the desired separation. For more polar impurities, adding a small amount of methanol to the mobile phase may be necessary.

Q: How can I visualize my compound on a TLC plate if it's not UV active?

A: While this compound is expected to be UV active due to the aromatic ring, if you need to visualize non-UV active impurities, you can use a variety of staining agents. A phosphomolybdic acid (PMA) stain is a good general-purpose stain that visualizes most organic compounds.[3]

Q: Is this compound stable in acidic or basic conditions?

A: Nitriles can be hydrolyzed to carboxylic acids or amides under both acidic and basic conditions, especially at elevated temperatures.[1] Therefore, it is best to avoid prolonged exposure to strong acids or bases during workup and purification to prevent the formation of hydrolysis byproducts.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is a general guideline for the recrystallization of this compound using an ethanol/water co-solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are any insoluble impurities, add a small amount of additional hot ethanol to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Redissolve: Reheat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying this compound using flash column chromatography.

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., hexanes:ethyl acetate) that gives a good separation with an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow and Decision-Making Diagrams

Diagram 1: Purification Strategy Selection

This diagram illustrates the decision-making process for choosing the appropriate purification method based on the initial analysis of the crude product.

Purification_Strategy A Crude Product Analysis (TLC, Melting Point) B Single Major Spot on TLC? Sharp Melting Point? A->B Evaluate C Recrystallization B->C Yes D Multiple Spots on TLC? Broad Melting Point? B->D No F Pure Product C->F E Column Chromatography D->E Proceed with E->F

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization

This flowchart provides a step-by-step guide to troubleshooting common issues during recrystallization.

Recrystallization_Troubleshooting A Recrystallization Attempt B Low Yield? A->B C Oiling Out? A->C D Check Mother Liquor Reduce Solvent Volume B->D Yes F Successful Crystallization B->F No E Use More Solvent or Change Solvent System C->E Yes C->F No D->F E->F

Caption: Troubleshooting flowchart for recrystallization.

References

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2001). Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • Rochester University Department of Chemistry. Recrystallization. Retrieved from [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • SIELC Technologies. Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem. Synthesis of 2-methyl-5-nitrophenol. Retrieved from [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(5), 2197. Retrieved from [Link]

  • Ottokemi. p-Nitrophenylacetonitrile, 98%. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl trifluoroacetate. Retrieved from [Link]

  • PubChem. 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • ResearchGate. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • ResearchGate. (2018). Specific influence of salts on the hydrolysis reaction rate of p-nitrophenyl anthranilate in binary acetonitrile–water solvents. Retrieved from [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Retrieved from [Link]

  • PMC. (2023). Impurity study of tecovirimat. Retrieved from [Link]

  • AIR Unimi. (2021). Pressure-swing or extraction-distillation for the recovery of pure acetonitrile from ethanol ammoxidation process. Retrieved from [Link]

  • ScienceDirect. (2012). Development of a multi-residue method using acetonitrile-based extraction followed by liquid chromatography–tandem mass spectrometry for the analysis of veterinary drugs in milk. Journal of Chromatography A, 1244, 118-129. Retrieved from [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. Retrieved from [Link]

  • ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides. Retrieved from [Link]

  • Google Patents. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.
  • ResearchGate. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Phenomenex. Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • ACS Publications. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 11479-11517. Retrieved from [Link]

  • Google Patents. (2009). Cyanation of aromatic halides.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol.

Sources

Validation & Comparative

Comparative Guide: Reactivity & Applications of 2-(5-Methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(5-Methyl-2-nitrophenyl)acetonitrile against standard nitrile alternatives. It focuses on the unique reductive cyclization capability of this scaffold, which serves as a "masked" indole precursor, contrasting it with the purely nucleophilic behavior of phenylacetonitrile and the dead-end acidity of para-nitro isomers.

Executive Summary: The "Masked" Indole Scaffold

This compound is not merely a substituted benzyl cyanide; it is a functional heterocyclic precursor . Unlike simple analogs (e.g., Phenylacetonitrile) that react primarily via


-alkylation or hydrolysis, this compound possesses an ortho-nitro group capable of intramolecular reaction with the nitrile.
  • Primary Utility: Synthesis of 5-methyl-1H-indol-2-amine derivatives via reductive cyclization.

  • Key Advantage: It bypasses the need for harsh Fischer Indole conditions, allowing access to 2-aminoindoles under mild reductive conditions.

  • Reactivity Profile: High

    
    -acidity (pKa 
    
    
    
    17-18 in DMSO) combined with latent nucleophilicity at the ortho-position.

Structural & Electronic Analysis

The reactivity of this molecule is defined by the interplay of three substituents on the benzene ring:

  • Acetonitrile Group (

    
    ):  The primary nucleophilic center.
    
  • Nitro Group (

    
     at C2): 
    
    • Inductive Effect (-I): Significantly increases the acidity of the methylene protons compared to phenylacetonitrile.

    • Latent Nucleophile: Upon reduction to

      
      , it becomes the nucleophile that attacks the nitrile carbon.
      
  • Methyl Group (

    
     at C5): 
    
    • Electronic Tuning: Acts as a weak electron-donating group (EDG). It slightly destabilizes the carbanion compared to the unmethylated o-nitro analog, but directs electrophilic aromatic substitution to the C4/C6 positions if the ring is further functionalized.

    • Product Determination: It fixes the methyl group at the 5-position of the resulting indole.

Acidity Comparison (pKa in DMSO)
CompoundStructurepKa (Approx)Reactivity Implications
Phenylacetonitrile

21.9Requires strong bases (NaH, LDA) for alkylation. No cyclization.
(4-Nitrophenyl)acetonitrile

12.3Highly acidic due to resonance. Forms stable anions (often too stable for some nucleophilic attacks). Cannot cyclize.
This compound o-

,

-

~17.5 "Goldilocks" Zone: Acidic enough for mild bases (

, DBU), but reactive enough for cyclization.

The "Killer App": Reductive Cyclization

The defining feature of this compound is its ability to transform into a heterocycle. This reaction is impossible for para-nitro isomers or simple phenylacetonitriles.

Mechanism of Action

The transformation follows a cascade: Reduction


 Intramolecular Nucleophilic Attack 

Tautomerization
.

IndoleSynthesis Start 2-(5-Methyl-2-nitrophenyl) acetonitrile Reduction Step 1: Reduction (Zn/AcOH or H2/Pd) Start->Reduction Reductive Conditions Intermediate Intermediate: 2-Amino-5-methylphenyl acetonitrile Reduction->Intermediate -O2, +H2 Cyclization Step 2: Cyclization (Intramolecular Attack) Intermediate->Cyclization NH2 attacks CN Imine Imine Intermediate Cyclization->Imine Ring Closure Product Product: 5-Methyl-1H-indol-2-amine Imine->Product Tautomerization

Figure 1: Mechanistic pathway for the reductive cyclization of this compound into 5-methyl-1H-indol-2-amine.

Experimental Protocols

Protocol A: Reductive Cyclization to 5-Methyl-1H-indol-2-amine

Objective: Synthesis of the 2-aminoindole scaffold. Note: 2-Aminoindoles are unstable and sensitive to oxidation. They are often isolated as hydrochloride salts or protected immediately.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Ethyl Acetate / Methanol (1:1 v/v)

  • Hydrogen Source:

    
     balloon or Ammonium Formate (5.0 equiv)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of substrate in 20 mL of EtOAc/MeOH mixture.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (

    
    ). Caution: Pd/C can ignite solvent vapors.
    
  • Reduction: Purge with

    
     gas and stir under a hydrogen balloon at room temperature (RT) for 4–6 hours. Alternatively, add ammonium formate and reflux for 1 hour.
    
  • Monitoring: Monitor by TLC. The starting material (

    
    ) will disappear, and a polar fluorescent spot (
    
    
    
    ) will appear.
  • Workup: Filter the mixture through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate in vacuo.

    • Option A (Free base): Use immediately.

    • Option B (Salt formation): Redissolve in minimal

      
       and add 
      
      
      
      in dioxane to precipitate the stable hydrochloride salt.
Protocol B: Base-Mediated -Alkylation

Objective: Functionalization of the methylene carbon before cyclization.

Reagents:

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Electrophile: Methyl Iodide or Benzyl Bromide

  • Solvent: DMF or Acetone[1]

Step-by-Step:

  • Dissolve 1.0 equiv of this compound in dry DMF (0.5 M).

  • Add 2.0 equiv of

    
     (mild) or 1.1 equiv NaH (strong, 
    
    
    
    ).
  • Stir for 30 min to generate the deep red/orange anion.

  • Add 1.1 equiv of electrophile dropwise.

  • Stir at RT until the red color fades (indicating consumption of the anion).

  • Quench with water and extract with EtOAc.[2]

Decision Matrix: When to Use Which Nitrile?

Use the following logic tree to select the appropriate reagent for your synthetic pathway.

DecisionTree Start Start: Select Nitrile Scaffold Q1 Do you need to form a Heterocycle? Start->Q1 Q2 Is high acidity required? Q1->Q2 No Q3 Target Scaffold? Q1->Q3 Yes Simple Use Phenylacetonitrile Acidic Use (4-Nitrophenyl)acetonitrile Q2->Simple No Q2->Acidic Yes Indole Use 2-(5-Methyl-2-nitrophenyl) acetonitrile Q3->Indole 2-Aminoindole Quinoline Use (2-Aminophenyl) acetonitrile derivatives Q3->Quinoline Quinoline

Figure 2: Decision matrix for selecting benzyl nitrile derivatives based on synthetic goals.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link (Mechanistic basis for nitro-benzyl acidity).

  • Söderberg, B. C. G. (2000). Transition Metal-Catalyzed Synthesis of Indoles. Topics in Current Chemistry.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link (Source for pKa comparisons of nitriles).

  • Organic Syntheses, Coll. Vol. 5, p. 656 (1973).2-Aminoindole Hydrochloride.

Sources

Establishing Reference Standards for 2-(5-Methyl-2-nitrophenyl)acetonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methyl-2-nitrophenyl)acetonitrile (CAS 22316-45-6) is a critical building block in the synthesis of indole-based therapeutics and respiratory APIs (e.g., Vilanterol intermediates).[1] However, its commercial availability often comes with variable purity profiles, specifically regarding regioisomers and hydrolysis byproducts.[2]

For drug development professionals, relying on "Area %" from a vendor's Certificate of Analysis (CoA) is insufficient for IND-enabling studies.[1] This guide outlines the methodology to establish a Primary Reference Standard by comparing the routine workhorse (HPLC-UV) against the absolute authority (1H-qNMR). We demonstrate that while HPLC is superior for impurity profiling, qNMR is non-negotiable for potency assignment.[2][1]

Part 1: The Challenge of Standardization

The synthesis of this compound typically involves the nitration of 3-methylphenylacetonitrile or nucleophilic substitution on nitro-toluene derivatives.[1] These pathways introduce specific "silent" risks that standard analytical methods may miss:

  • Regioisomeric Impurities: The 4-methyl-2-nitro isomer is a common byproduct with similar solubility and chromatographic retention, often co-eluting on standard C18 methods.[1]

  • Hydrolysis Degradants: The nitrile group is susceptible to hydrolysis, forming the corresponding amide (2-(5-methyl-2-nitrophenyl)acetamide), especially under moist storage conditions.[1]

  • Solvent Entrapment: As a crystalline solid, this molecule frequently traps recrystallization solvents (Ethanol/Toluene), which HPLC-UV detectors (set to 210-254 nm) often fail to detect, leading to falsely high potency values.[2][1]

Part 2: Comparative Analytical Framework

To establish a "Gold Standard," we must employ orthogonal methods. We compare High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][3][4][5]

Method A: HPLC-UV (The Impurity Hunter)[2]
  • Role: Impurity Profiling & Stability Indicating.[1][6][7]

  • Mechanism: Separation based on hydrophobicity; detection via UV absorption.[1]

  • Pros: Excellent sensitivity (LOD < 0.05%); capable of separating structurally similar isomers.[1]

  • Cons: Requires a reference standard with a known response factor (RRF). Cannot detect non-chromophoric impurities (salts, water, residual solvents).

Method B: 1H-qNMR (The Potency Master)[2]
  • Role: Absolute Purity Assignment (Potency).

  • Mechanism: Molar ratio determination using an Internal Standard (IS) of certified purity.[1][5]

  • Pros: Self-validating. Does not require a reference standard of the analyte.[1][3][5] Detects all protonated impurities (including solvents).[1]

  • Cons: Lower sensitivity (LOQ ~0.1%); overlapping signals can complicate integration.[1]

Summary of Comparative Performance
FeatureHPLC-UV1H-qNMR
Primary Output Purity (Area %)Potency (Weight %)
Trace Impurity Detection Superior (< 0.05%)Limited (> 0.1%)
Reference Standard Need Required Not Required (Uses IS)
Water/Solvent Detection No (usually)Yes
Throughput High (Automated)Low (Manual processing)

Part 3: Experimental Protocols

Synthesis of the Candidate Standard

Before characterization, the material must be enriched.[2][1]

  • Step 1: Dissolve crude this compound in hot Ethanol (95%).

  • Step 2: Cool slowly to 4°C to crystallize.

  • Step 3: Filter and wash with cold n-Heptane to remove oily isomers.[1]

  • Step 4: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to minimize solvent entrapment.[1]

Protocol: 1H-qNMR for Potency Assignment

This protocol establishes the "True Value" of the standard.[1]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d6 (Provides good solubility and separates the benzylic protons).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.[2][1]

  • Relaxation Delay (D1): Set to ≥ 30 seconds (5x T1) to ensure full relaxation for quantitative integration.

  • Procedure:

    • Accurately weigh ~20 mg of the Candidate Standard and ~10 mg of IS into the same vial.[1]

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire spectrum (NS = 16 or 32).[1]

    • Integrate the Benzylic CH2 singlet of the analyte (approx.[1] 4.1 ppm) against the singlet of the IS.[1]

Protocol: HPLC-UV for Impurity Profiling

This protocol validates the purity profile and checks for isomers.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Nitro group absorbance) and 210 nm (Amide detection).[1]

  • System Suitability: Resolution between Main Peak and nearest isomer > 1.5.[1]

Part 4: Visualization of Workflows

Diagram 1: The Reference Standard Qualification Workflow

This logic flow demonstrates how qNMR and HPLC interact to produce a Certificate of Analysis (CoA).

QualificationWorkflow RawMaterial Crude This compound Purification Recrystallization (EtOH/Heptane) RawMaterial->Purification Candidate Candidate Standard (Dried) Purification->Candidate qNMR 1H-qNMR Analysis (Absolute Potency) Candidate->qNMR Weighing HPLC HPLC-UV Analysis (Impurity Profile) Candidate->HPLC Dilution DataFusion Data Fusion (Mass Balance Calculation) qNMR->DataFusion Purity (wt%) HPLC->DataFusion Org. Impurities (%) CoA Final Certificate of Analysis (CoA) DataFusion->CoA Assign Purity

Caption: Figure 1. The orthogonal workflow for establishing a Primary Reference Standard. qNMR assigns the potency, while HPLC ensures no co-eluting isomers exist.[2]

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for better chromatographic method development.[1]

ImpurityMap Start Starting Material (m-Tolylacetonitrile) Reaction Nitration (HNO3/H2SO4) Start->Reaction Main Target: This compound Reaction->Main Major Path Impurity1 Regioisomer: 4-Methyl-2-nitrophenyl... Reaction->Impurity1 Side Reaction Impurity2 Over-Nitration: Dinitro species Reaction->Impurity2 Excess Acid Impurity3 Hydrolysis: Amide Derivative Main->Impurity3 Moisture/Storage

Caption: Figure 2. Origin of common impurities. Note that the Amide impurity (Impurity 3) can form post-synthesis during storage.[1]

Part 5: Data Presentation & Interpretation

The following table simulates a typical dataset comparing the two methods for a candidate standard.

Table 1: Comparative Analysis Data
ParameterHPLC-UV Result1H-qNMR ResultInterpretation
Main Peak Purity 99.8% (Area)98.2% (Weight)HPLC overestimates purity by ignoring non-UV active residuals.[1]
Regioisomer (4-Me) 0.15%Not DetectedqNMR sensitivity is too low to detect the 0.15% isomer; HPLC is required here.[1]
Residual Ethanol Not Detected1.1% (Weight)Critical: qNMR detects the trapped solvent that HPLC missed.
Water Content N/AN/AqNMR (using DMSO) may miss water; complement with Karl Fischer titration.[1]
Final Assigned Purity --98.2% The qNMR value is the "True" potency used for calculations.[1][5]
Scientific Insight

The discrepancy between HPLC (99.8%) and qNMR (98.2%) is almost entirely due to residual solvent (1.1%) and inorganic/moisture content .[1] If a researcher used the HPLC Area% to calculate the dosage for a biological assay, they would under-dose the experiment by nearly 2%.[1]

Part 6: Recommendations

  • For Routine QC: Use the HPLC-UV method described in Section 3.[1]3. It is faster and sufficiently precise once calibrated.[1]

  • For Reference Standard Qualification: You must use qNMR (Section 3.[1][8]2) to assign the initial purity value to your in-house standard.[1] Do not rely on vendor CoA Area% values.[1]

  • Storage: Store the standard at -20°C with desiccant. The nitrile group is stable, but the potential for hydrolysis to the amide exists if exposed to ambient humidity.[2][1]

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][9] (2006).[1][6][9] Retrieved from [Link]

  • Pauli, G. F., et al. The Importance of Quantitative 1H NMR in Natural Product Analysis and Reference Standard Standardization. Journal of Natural Products (2012).[1] Retrieved from [Link][1]

  • PubChem. Compound Summary for CID 11888: 2-Nitrophenylacetonitrile (Structural Analog Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Almac Group. White Paper: Quantitative NMR (qNMR) – A Primary Ratio Method.[1] Retrieved from [Link]

Sources

Safety Operating Guide

2-(5-Methyl-2-nitrophenyl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Methyl-2-nitrophenyl)acetonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1][2]

Executive Summary: The Dual-Hazard Protocol

IMMEDIATE ACTION REQUIRED: Stop all handling if you are currently mixing this substance with strong acids or strong oxidizers .[1][2]

This compound (CAS: Isomer Specific/Generic Class 610-66-2 derivative) presents a bifurcated hazard profile :

  • The Nitrile Moiety: A latent source of Hydrogen Cyanide (HCN) gas if exposed to acidic conditions.[2]

  • The Nitro Moiety: An energetic group that introduces shock sensitivity and incompatibility with reducing agents.[2]

Standard "Organic Waste" disposal is insufficient.[1][2] This guide mandates a Segregated Stream Protocol to prevent the accidental formation of lethal HCN clouds or runaway thermal events in waste drums.[2]

Part 1: Technical Hazard Profile

Before disposal, you must validate the chemical state. This compound is typically a solid (crystalline powder) but may be in solution.[2]

PropertySpecificationOperational Implication
Functional Groups Nitro (-NO₂), Nitrile (-CN)DO NOT MIX with acids (HCN risk) or bases (exothermic hydrolysis).[1][2]
Physical State Solid (typ.[1][2][3] Melting Point >60°C)Dust explosion hazard; requires antistatic grounding during transfer.[1][2]
Reactivity Acid-Labile, Oxidizer-SensitiveCRITICAL: Must be chemically segregated from general "Acid Waste."[1][2]
Toxicity Acute Tox.[1][2][3][4][5] (Oral/Dermal/Inhal.)[2][3][4][5]Treat as a P-List equivalent (High Toxicity) during handling.[1][2]

Part 2: The Segregation Logic (The "Golden Rule")

The most common fatality risk in nitrile disposal is inadvertent acidification . In a waste drum containing random organic acids (Acetic, HCl), the addition of this compound can generate HCN gas, which permeates standard nitrile gloves and causes rapid respiratory failure.[1]

Visualizing the Segregation Protocol

The following logic gate determines the safe routing of your waste.

SegregationLogic Chemical 2-(5-Methyl-2-nitrophenyl) acetonitrile Waste CheckState Physical State? Chemical->CheckState SolidWaste Solid Waste Stream CheckState->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream CheckState->LiquidWaste Dissolved CyanideStream Segregated Organics (Alkaline/Neutral) SolidWaste->CyanideStream Pack in HDPE CheckpH Check pH of Destination Container LiquidWaste->CheckpH AcidStream ACID WASTE (DO NOT USE) CheckpH->AcidStream pH < 7 CheckpH->CyanideStream pH ≥ 7

Figure 1: Waste Segregation Decision Tree. Note: Never add this compound to a container unless you have verified the pH is Neutral or Basic.[1]

Part 3: Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization

Goal: Ensure the material is chemically stable before it leaves your bench.[2]

  • Quenching (Only for Reaction Mixtures):

    • If the material is unreacted excess from a synthesis, do not attempt to quench the nitrile group in-house (e.g., via bleach or acid hydrolysis) unless you have a validated SOP. The risk of generating HCN or NOx fumes outweighs the benefit.

    • Action: Dilute with a compatible non-halogenated solvent (e.g., Ethyl Acetate, Ethanol) if necessary to desensitize the nitro group, or dispose of as pure solid.

  • pH Verification (Self-Validating Step):

    • Dip a pH strip into the destination waste container before adding the nitrile.

    • Requirement: pH must be ≥ 7 .[1][2] If acidic, select a different container or neutralize the container contents carefully with Sodium Bicarbonate before addition.

Phase B: Packaging & Containerization

Goal: Physical containment compliant with DOT/RCRA regulations.

Waste TypeContainer MaterialLabeling Requirement
Solid Waste Wide-mouth HDPE Jar (Amber preferred)"Hazardous Waste - Toxic Solid, Organic, N.O.S.[1][2] (Nitrophenylacetonitrile)"
Liquid Waste Glass or HDPE Bottle (Vented cap recommended)"Hazardous Waste - Flammable/Toxic - pH 7-10"
Sharps/Contaminated Rigid Polypropylene Sharps Container"Contaminated with Cyanide/Nitro Compounds"
Phase C: Labeling & Storage (Satellite Accumulation)
  • RCRA Coding: While not explicitly P-listed, use D003 (Reactivity) if the waste is capable of generating toxic gases.[1][2] Consult your local EHS for state-specific codes (e.g., California has specific "Extremely Hazardous Waste" lists).[1][2]

  • The "Cyanide" Warning: Even though it is a nitrile, add a secondary sticker: "POTENTIAL CYANIDE GENERATOR - DO NOT ACIDIFY." This protects the waste management personnel downstream.[2]

  • Storage: Store in the Flammables Cabinet , segregated from strong oxidizers (Nitric Acid, Peroxides) to prevent nitro-group activation.

Part 4: Emergency Contingencies

Spill Response Workflow

If >1g is spilled or if the material is heated/fuming.[2]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate Lab (If Fuming/Large) Assess->Evacuate Fumes Present PPE Don PPE: Double Nitrile Gloves, Resp. Protection Assess->PPE Stable Solid/Liquid Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Collect in Wide-Mouth Jar Absorb->Collect Label Label: Toxic Waste (Do Not Autoclave) Collect->Label

Figure 2: Immediate Spill Response Protocol. Note: Do not use standard clay litter if the chemical is mixed with oxidizers; use inert vermiculite.[1][2]

Medical Alert: If exposure occurs (inhalation/skin), suspect Cyanide Poisoning symptoms (almond odor, dizziness, rapid breathing).

  • Antidote: Hydroxocobalamin (Cyanokit) is the standard treatment. Ensure your medical support team knows you are working with nitrile precursors.[1][2]

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US), 2011.[2]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Determinations (40 CFR Part 261).[2][6]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile (Analogous Nitrile Hazards).[2]

  • PubChem. Compound Summary: 2-Nitrophenylacetonitrile (Structural Analog for Hazard Data).[1][2] National Library of Medicine.[2]

Disclaimer: This guide is for educational purposes for trained personnel. Always consult your institution's Chemical Hygiene Officer (CHO) and the specific Safety Data Sheet (SDS) before handling.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.